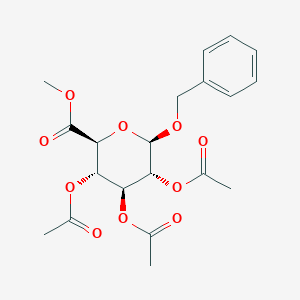
Bcip4A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCIP4A is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BCIP4A is a synthetic derivative of bis(4-chlorophenyl)isopropylamine, which has been found to exhibit potent neuroprotective effects.
Mécanisme D'action
The mechanism of action of BCIP4A is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. BCIP4A has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. This inhibition leads to an increase in the levels of neurotransmitters, which can improve cognitive function and reduce inflammation.
Biochemical and Physiological Effects:
BCIP4A has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which can improve cognitive function. Additionally, BCIP4A has been found to reduce oxidative stress and inflammation, which can improve overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BCIP4A in lab experiments is its potent neuroprotective effects. This makes it a valuable tool for studying the mechanisms of neurodegenerative diseases and developing potential treatments. Additionally, BCIP4A has been found to be relatively safe and well-tolerated in animal studies.
However, there are also some limitations to using BCIP4A in lab experiments. One of the main limitations is its high cost, which can make it difficult to use in large-scale studies. Additionally, the synthesis of BCIP4A requires specialized equipment and expertise, which can limit its accessibility to researchers.
Orientations Futures
There are several future directions for research on BCIP4A. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of BCIP4A and its potential applications in the treatment of neurodegenerative and inflammatory diseases. Finally, more research is needed to determine the safety and efficacy of BCIP4A in human studies.
Méthodes De Synthèse
BCIP4A can be synthesized using a multi-step process that involves the reaction of bis(4-chlorophenyl)isopropylamine with various reagents. The synthesis of BCIP4A is typically carried out using organic solvents, such as chloroform or methylene chloride, and requires specialized equipment and expertise.
Applications De Recherche Scientifique
BCIP4A has been extensively studied for its potential applications in scientific research. It has been found to exhibit neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BCIP4A has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
148778-60-3 |
|---|---|
Nom du produit |
Bcip4A |
Formule moléculaire |
C18H20BrClN6O16P4 |
Poids moléculaire |
815.6 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(5-bromo-4-chloro-1H-indol-3-yl)oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H20BrClN6O16P4/c19-7-1-2-8-11(12(7)20)9(3-22-8)39-44(31,32)41-46(35,36)42-45(33,34)40-43(29,30)37-4-10-14(27)15(28)18(38-10)26-6-25-13-16(21)23-5-24-17(13)26/h1-3,5-6,10,14-15,18,22,27-28H,4H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,21,23,24)/t10-,14-,15-,18-/m1/s1 |
Clé InChI |
FUAAYYAFMCNVGN-YVLZZHOMSA-N |
SMILES isomérique |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
Synonymes |
5-bromo-4-chloro-3-indolyltetraphospho-5'-adenosine BCIp4A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)


![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)







